1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea
Description
Properties
CAS No. |
485370-60-3 |
|---|---|
Molecular Formula |
C18H20N2O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)14-4-6-15(7-5-14)20-18(23)19-10-13-3-8-16-17(9-13)22-11-21-16/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |
InChI Key |
DIHAIQMNURSQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Reagents
-
Condensation of 1,3-Benzodioxole-5-carbaldehyde :
The benzodioxole moiety is introduced via the reaction of 1,3-benzodioxole-5-carbaldehyde with isopropyl aniline in ethanol under reflux. This step forms an imine intermediate, which is subsequently reduced to the corresponding amine. -
Thiourea Formation :
The amine intermediate reacts with thiourea in the presence of hydrochloric acid as a catalyst. This step proceeds via nucleophilic substitution, yielding the target thiourea derivative. -
Purification :
Crude product is purified using recrystallization from ethanol/dichloromethane (1:2 v/v) or column chromatography with silica gel and ethyl acetate/hexane (30:70) as the eluent.
Table 1: Standard Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | Ethanol, reflux, 6 h | 78 | 85 |
| Thiourea Formation | HCl (cat.), ethanol, 80°C, 4 h | 65 | 90 |
| Purification | Ethanol/DCM recrystallization | 92 | 99 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, the condensation step achieves completion in 30 minutes at 120°C under microwave conditions, improving the yield to 85%. Thiourea formation under similar conditions (100°C, 15 minutes) further enhances efficiency.
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow reactors to maintain consistent temperature and mixing. This method achieves a 94% yield for the condensation step and 88% for thiourea formation, with a total processing time of 2 hours.
Table 2: Comparison of Conventional vs. Optimized Methods
| Parameter | Conventional Method | Microwave Method | Flow Reactor Method |
|---|---|---|---|
| Reaction Time | 10 h | 45 min | 2 h |
| Overall Yield | 65% | 82% | 88% |
| Energy Consumption | High | Moderate | Low |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) accelerate thiourea formation but may lead to side reactions. Ethanol remains the preferred solvent due to its balance of reactivity and safety.
Catalytic Agents
Temperature and Time
Elevated temperatures (>100°C) degrade the benzodioxole ring, necessitating strict control at 80–90°C. Prolonged reaction times (>6 h) reduce yields due to thiourea hydrolysis.
Analytical Characterization
Spectroscopic Methods
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiourea core and dihedral angles between the benzodioxole and phenyl groups (Figure 2). Hydrogen bonding (N–H···S) and π–π stacking stabilize the crystal lattice.
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.21 Å, b = 10.45 Å, c = 12.30 Å |
| Bond Length (C=S) | 1.68 Å |
Challenges and Troubleshooting
Common Side Reactions
Purification Issues
-
Low Crystallinity : Solved by gradient recrystallization (ethanol → DCM).
-
Column Chromatography Artifacts : Minimized with high-purity silica gel and slower elution rates.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea has been explored in various studies. The compound can be synthesized through reactions involving thiourea derivatives and benzodioxole moieties. Research indicates that modifications to the structure can lead to enhanced biological activities, particularly in anticancer and neuroprotective applications.
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of thiourea can exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to this compound were tested against leukemia and central nervous system cancer cell lines, demonstrating significant inhibition rates (up to 84% against MOLT-4 leukemia cells) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, which is critical for the development of effective anticancer therapies.
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of compounds containing thiourea structures. The inhibition of acetylcholinesterase (AChE) activity is a key target for treating neurodegenerative diseases such as Alzheimer's disease:
- Inhibition Studies : Compounds structurally related to this compound have shown promising results in AChE inhibition assays, indicating potential therapeutic applications for cognitive disorders .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of thiourea derivatives for their anticancer properties using a panel of human cancer cell lines. The results indicated that certain modifications to the thiourea structure significantly enhanced cytotoxicity against specific cancer types.
Case Study 2: Neuroprotective Potential
In another investigation, a derivative of the compound was assessed for its ability to inhibit AChE activity. The results suggested that these compounds could serve as lead candidates for further development in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzodioxole and propan-2-ylphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- Electron-Donating vs. Electron-Withdrawing Groups : The benzodioxole group (electron-donating) contrasts with nitro (electron-withdrawing) in or chlorophenyl in , affecting electronic density and reactivity .
- Lipophilicity : The isopropyl group in the target compound increases lipophilicity compared to polar nitro () or hydrophilic hydroxy groups .
- Steric Effects : Bulky substituents like benzodioxolylmethyl may hinder rotational freedom compared to smaller groups (e.g., methoxy in ) .
Key Insights :
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under reflux () may improve yields compared to room-temperature reactions ().
- Purification : Crystallization () or column chromatography () are common for isolating thioureas.
Physicochemical Properties
Substituents critically influence properties such as solubility, melting point, and stability:
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
- Molecular Formula : C18H21N2O2S
- Molecular Weight : 317.44 g/mol
- CAS Number : Specific CAS number not provided in the search results.
Antibacterial Activity
Thiourea derivatives have been reported to exhibit potent antibacterial properties. A study highlighted that compounds with similar structural features demonstrated significant activity against various pathogenic bacteria. The structure-activity relationship (SAR) indicated that the presence of specific functional groups enhances antibacterial efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
Anticancer Activity
Research has shown that thiourea derivatives can target multiple pathways involved in cancer progression. The anticancer activity of similar compounds was evaluated against various human cancer cell lines, demonstrating promising results. For instance, compounds exhibited IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5 |
| HeLa (Cervical) | 7 |
| A549 (Lung) | 10 |
Anti-inflammatory Activity
Some studies have indicated that thiourea derivatives possess anti-inflammatory properties. However, specific data on the compound is limited. In general, thioureas have been shown to inhibit NF-κB-dependent transcription, reducing inflammation in various models .
The biological activity of thiourea derivatives can be attributed to their ability to form hydrogen bonds with biological targets, facilitating interactions that lead to their therapeutic effects. The presence of the benzodioxole moiety may also contribute to enhanced bioactivity through mechanisms such as increased lipophilicity and potential interactions with cellular receptors .
Case Studies
- Antibacterial Study : A recent study synthesized a series of thiourea derivatives, including the compound of interest, and tested them against a panel of bacterial strains. The results showed that modifications in the alkyl chain significantly influenced antibacterial potency.
- Anticancer Evaluation : Another research effort focused on evaluating the anticancer properties of thiourea derivatives in vitro. The study found that compounds with a similar structure effectively inhibited cell proliferation in several cancer lines, suggesting potential for further development as anticancer agents.
Q & A
Basic: What are the optimized synthetic routes for 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea?
Answer:
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the benzodioxolylmethylamine intermediate via nucleophilic substitution of 1,3-benzodioxol-5-ylmethyl chloride with ammonia or a primary amine under anhydrous conditions .
- Step 2: Reaction of the intermediate with 4-isopropylphenyl isothiocyanate in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 4–6 hours to form the thiourea linkage .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >75% purity .
Basic: How is the molecular structure of this thiourea derivative validated experimentally?
Answer:
Structural validation employs:
- X-ray crystallography: Resolves bond lengths (e.g., C=S: ~1.66 Å) and dihedral angles, confirming planar geometry of the thiourea core .
- Spectroscopy:
- Mass spectrometry: HRMS (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 357.12) .
Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for antitumor activity?
Answer:
SAR studies involve:
- Modification of substituents: Systematic replacement of the benzodioxole or isopropylphenyl groups with electron-withdrawing/donating moieties to assess impact on cytotoxicity .
- In vitro assays:
- Computational docking: Predicts binding affinity to target proteins (e.g., EGFR or tubulin) using AutoDock Vina .
Advanced: How can conflicting data on biological activity be resolved in thiourea derivatives?
Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Standardized protocols: Uniform cell culture conditions (e.g., passage number, serum concentration) and assay controls .
- Dose-response validation: Replicate experiments with ≥3 independent trials and statistical analysis (ANOVA, p < 0.05) .
- Orthogonal assays: Confirm activity via alternative methods (e.g., Western blot for protein expression alongside MTT) .
Advanced: What experimental designs are recommended for studying environmental fate and degradation pathways?
Answer:
Environmental studies adopt:
- Hydrolysis/photolysis tests: Incubate the compound in buffer solutions (pH 4–9) or UV light (254 nm) to track degradation via HPLC-MS .
- Ecotoxicology assays:
- Daphnia magna acute toxicity: 48-hour LC₅₀ determination .
- Soil microcosms: Measure biodegradation rates under aerobic/anaerobic conditions .
- QSAR modeling: Predicts bioaccumulation potential using logP and molecular weight .
Advanced: How is the thiourea scaffold optimized for enhanced bioavailability?
Answer:
Strategies include:
- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .
- Lipophilicity adjustment: Modify substituents to achieve logP values between 2–4 (optimal for membrane permeability) .
- Pharmacokinetic studies:
Basic: What analytical techniques are critical for purity assessment during synthesis?
Answer:
- HPLC: Uses C18 columns (UV detection at 254 nm) with ≥95% purity thresholds .
- Elemental analysis: Validates C, H, N, S content within ±0.4% of theoretical values .
- TLC: Monitors reaction progress (silica gel 60 F₂₅₄, ethyl acetate/hexane = 1:3) .
Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
